molecular formula C13H14N4O2S B162807 Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide CAS No. 137927-72-1

Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide

Cat. No. B162807
M. Wt: 290.34 g/mol
InChI Key: SUNRHUDZKNDCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide, also known as ACPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACPTA is a derivative of pyrimidine and is known to exhibit potent biological activities, making it an attractive molecule for scientific research.

Mechanism Of Action

The exact mechanism of action of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and modulate various signaling pathways. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). By inhibiting xanthine oxidase, Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide can reduce the levels of ROS, which can lead to a decrease in oxidative stress and inflammation.

Biochemical And Physiological Effects

Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has also been shown to inhibit the replication of various viruses such as herpes simplex virus and human immunodeficiency virus. In addition, Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is its potent biological activity, which makes it an attractive molecule for scientific research. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is also relatively easy to synthesize and purify, making it accessible for researchers. However, one of the limitations of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is its potential toxicity, which can limit its use in certain experiments. In addition, the exact mechanism of action of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide. One direction is to further elucidate the mechanism of action of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide. This can be achieved by studying the interaction of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide with its target enzymes and signaling pathways. Another direction is to explore the potential applications of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide in drug development. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been shown to exhibit potent biological activities, making it a promising candidate for drug development. Finally, future research can focus on optimizing the synthesis method of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide to improve its yield and purity.

Synthesis Methods

The synthesis of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide involves the reaction of 4-chloro-6-(4-methylphenoxy)pyrimidine with thiosemicarbazide in the presence of sodium ethoxide. The reaction yields Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide as a white solid with a melting point of 244-246°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent antitumor, antiviral, and anti-inflammatory activities. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has also been shown to inhibit the activity of various enzymes such as xanthine oxidase, aldose reductase, and carbonic anhydrase, making it a promising candidate for drug development.

properties

CAS RN

137927-72-1

Product Name

Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

2-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide

InChI

InChI=1S/C13H14N4O2S/c1-9-2-4-10(5-3-9)19-12-6-13(16-8-15-12)20-7-11(18)17-14/h2-6,8H,7,14H2,1H3,(H,17,18)

InChI Key

SUNRHUDZKNDCJJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=CC(=NC=N2)SCC(=O)NN

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC=N2)SCC(=O)NN

Other CAS RN

137927-72-1

synonyms

((6-(4-Methylphenoxy)-4-pyrimidinyl)thio)acetic acid hydrazide

Origin of Product

United States

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